molecular formula C7H13ClF3NO B13040956 (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

Cat. No.: B13040956
M. Wt: 219.63 g/mol
InChI Key: MHWJUXGGMHMCOP-QFWZMSBNSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for various applications.

Properties

Molecular Formula

C7H13ClF3NO

Molecular Weight

219.63 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m1./s1

InChI Key

MHWJUXGGMHMCOP-QFWZMSBNSA-N

Isomeric SMILES

C1CC(COC1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1CC(COC1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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